

(2-Oxopyrrolidin-1-yl)acetic acid chemical properties and structure

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Compound of Interest

Compound Name: (2-Oxopyrrolidin-1-yl)acetic acid

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An In-depth Technical Guide to (2-Oxopyrrolidin-1-yl)acetic Acid

Abstract

(2-Oxopyrrolidin-1-yl)acetic acid, also known as 2-Oxo-1-pyrrolidineacetic acid, is a chemical compound with the molecular formula $C_6H_9NO_3$.^[1] It is recognized both as a key impurity (Impurity D) of Piracetam, a nootropic drug, and as a valuable reagent in the synthesis of novel pharmaceutical compounds, such as pyrazolopyridines which act as PDE4B inhibitors.^[2] This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and its role in drug development, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Structure and Identifiers

The molecule consists of a 2-pyrrolidone ring N-substituted with an acetic acid group. The structural identifiers and representations are crucial for database searches and unambiguous identification.

Caption: 2D structure of (2-Oxopyrrolidin-1-yl)acetic acid.

Table 1: Chemical Identifiers and Structural Representations

Identifier	Value	Reference
IUPAC Name	2-(2-oxopyrrolidin-1-yl)acetic acid	[1]
CAS Number	53934-76-2	[1] [2]
Molecular Formula	C6H9NO3	[1] [3]
Canonical SMILES	<chem>C1CC(=O)N(C1)CC(=O)O</chem>	[1]
InChI	InChI=1S/C6H9NO3/c8-5-2-1-3-7(5)4-6(9)10/h1-4H2,(H,9,10)	[1]
InChIKey	JGPIWNNFLKDTSR-UHFFFAOYSA-N	[1]

| Synonyms | 2-Oxo-1-pyrrolidineacetic acid, Piracetam EP Impurity D |[\[1\]](#)[\[2\]](#) |

Physicochemical Properties

The physicochemical properties of **(2-Oxopyrrolidin-1-yl)acetic acid** are summarized below. These properties are essential for understanding its behavior in various solvents and under different experimental conditions.

Table 2: Physicochemical Data

Property	Value	Reference
Molecular Weight	143.14 g/mol	[1] [3]
Monoisotopic Mass	143.058243149 Da	[1] [4]
Appearance	Off-white to light yellow solid	[2]
Melting Point	143°C (from benzene)	[2] [3]
Boiling Point (Predicted)	379.1 ± 25.0 °C	[2]
Density (Predicted)	1.319 ± 0.06 g/cm ³	[2]
pKa (Predicted)	3.75 ± 0.10	[2] [4]
XLogP3-AA	-0.6	[4]
Topological Polar Surface Area	57.6 Å ²	[4]
Solubility	Chloroform (Sparingly), Ethyl Acetate (Slightly, Heated), Methanol (Slightly)	[2]

| Storage Temperature | Room Temperature, Sealed in dry [\[2\]](#) |

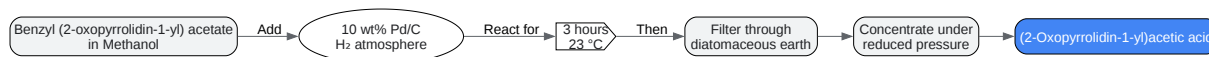
Experimental Protocols: Synthesis

A common laboratory-scale synthesis involves the debenzoylation of a benzyl ester precursor via catalytic hydrogenation.[\[2\]](#)[\[3\]](#)

Protocol: Synthesis from Benzyl (2-oxopyrrolidin-1-yl) acetate[\[2\]](#)[\[3\]](#)

- **Dissolution:** Dissolve Benzyl (2-oxopyrrolidin-1-yl) acetate (1.0 mmol, 233 mg) in methanol (5 mL) at room temperature (23 °C).
- **Catalyst Addition:** Add 10 wt% Palladium on carbon (Pd/C) catalyst (100 mg) to the solution.
- **Degassing:** Deoxygenate the reaction mixture using a vacuum pump.
- **Hydrogenation:** Place the mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon) and stir.

- Reaction Monitoring: Allow the reaction to proceed for 3 hours.
- Filtration: Filter the reaction mixture through a diatomaceous earth pad to remove the Pd/C catalyst.
- Washing: Wash the diatomaceous earth pad with additional methanol (100 mL) to ensure complete recovery of the product.
- Concentration: Combine the filtrates and concentrate them under reduced pressure to yield the final product, **(2-Oxopyrrolidin-1-yl)acetic acid**. The reported yield is quantitative (143 mg, 100%).^{[2][3]}

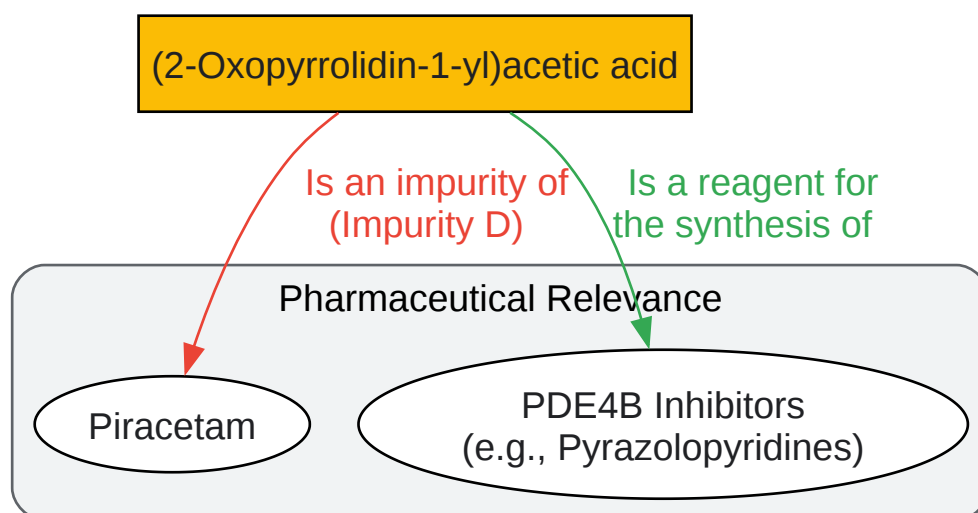


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Caption: Workflow for the synthesis of **(2-Oxopyrrolidin-1-yl)acetic acid**.

Applications and Logical Relationships

This compound holds a dual role in the pharmaceutical landscape. It is primarily known as a process impurity in the manufacturing of Piracetam. However, its chemical structure also makes it a useful building block for more complex molecules. Notably, it has been used as a reagent in the preparation of pyrazolopyridines, which are investigated as inhibitors of phosphodiesterase 4B (PDE4B), a target for treating inflammatory diseases.^[2]



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Caption: Logical relationships of **(2-Oxopyrrolidin-1-yl)acetic acid**.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **(2-Oxopyrrolidin-1-yl)acetic acid** is classified as an eye irritant.[1][2]

- Hazard Statements:
 - H315: Causes skin irritation.[2]
 - H319: Causes serious eye irritation.[1][2]
 - H335: May cause respiratory irritation.[2]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
 - P280: Wear protective gloves/eye protection/face protection.[4]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

It should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including safety goggles and gloves. Store in a dry, well-sealed container at room temperature.[2]

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